
6-methoxy-N-methylnaphthalen-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-N-methylnaphthalen-2-amine is an aromatic compound with the molecular formula C12H13NO and a molecular weight of 187.24 g/mol This compound is known for its unique chemical structure, which includes a methoxy group and a methylamine group attached to a naphthalene ring
Preparation Methods
The synthesis of 6-methoxy-N-methylnaphthalen-2-amine can be achieved through several synthetic routes. One common method involves the acylation of beta-naphthyl methyl ether with acetyl chloride in the presence of a Lewis acid catalyst . The reaction conditions typically include the use of nitro-paraffin as an isomer transposition promoter to transfer the acyl group to the desired position on the naphthalene ring. The crude product is then purified through crystallization to obtain the final compound. This method is suitable for industrial production due to its high conversion rate, reasonable reaction steps, and low environmental impact .
Chemical Reactions Analysis
6-Methoxy-N-methylnaphthalen-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. For example, the compound can be oxidized to form 6-methoxy-2-naphthylamine, which can further undergo substitution reactions to introduce different functional groups . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
In medicinal chemistry, it has been studied for its antibacterial activity against various strains of bacteria, including Streptococcus pneumoniae and Staphylococcus aureus . The compound has also been investigated for its potential use as an intermediate in the synthesis of other bioactive molecules. Additionally, it has applications in materials science, where it can be used as a building block for the synthesis of novel materials with unique properties .
Mechanism of Action
The mechanism of action of 6-methoxy-N-methylnaphthalen-2-amine involves its interaction with specific molecular targets and pathways. In antibacterial applications, the compound has been shown to inhibit the activity of enoyl-acyl carrier protein reductase, an enzyme involved in bacterial fatty acid biosynthesis . This inhibition disrupts the production of essential fatty acids, leading to the death of bacterial cells. The compound’s ability to interact with this enzyme makes it a promising candidate for the development of new antibacterial agents.
Comparison with Similar Compounds
6-Methoxy-N-methylnaphthalen-2-amine can be compared with other similar compounds, such as 6-methoxy-2-naphthylamine and 6-methoxy-2-naphthyl propanamide derivatives . These compounds share similar structural features but differ in their functional groups and specific applications. For example, 6-methoxy-2-naphthyl propanamide derivatives have been studied for their antibacterial activity and have shown potent activity against various bacterial strains
Properties
Molecular Formula |
C12H13NO |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
6-methoxy-N-methylnaphthalen-2-amine |
InChI |
InChI=1S/C12H13NO/c1-13-11-5-3-10-8-12(14-2)6-4-9(10)7-11/h3-8,13H,1-2H3 |
InChI Key |
ZRNCHJQPRZKNSE-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC2=C(C=C1)C=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


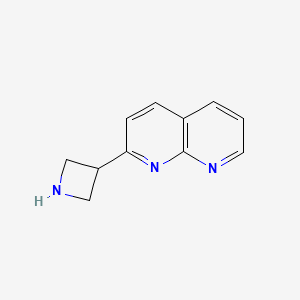



![6-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11908863.png)

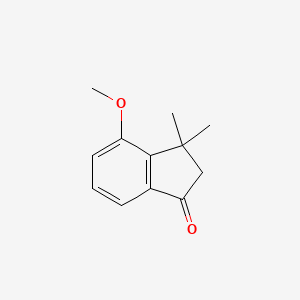
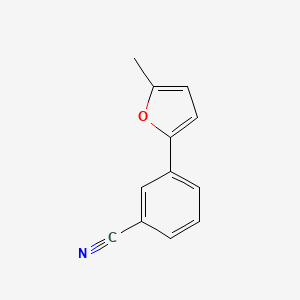
![(7-Chloroimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B11908883.png)
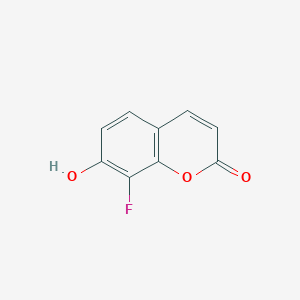
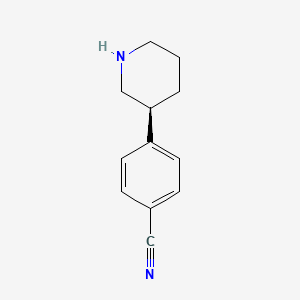
![3,4-Dihydro-2H-pyrano[3,2-b]quinoline](/img/structure/B11908903.png)


